molecular formula C16H24N6O4S B2987590 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone CAS No. 1014096-12-8

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2987590
CAS No.: 1014096-12-8
M. Wt: 396.47
InChI Key: DRDMBPLWQDAWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3-Methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a heterocyclic compound featuring a pyrazole-triazole core with a thioether linkage and a morpholino ethanone moiety. Its structure combines electron-rich substituents (methoxy groups) and a polar morpholine ring, which may enhance solubility and metabolic stability compared to purely aromatic analogs.

Properties

IUPAC Name

2-[[4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O4S/c1-20-10-12(15(19-20)25-3)14-17-18-16(22(14)6-7-24-2)27-11-13(23)21-4-8-26-9-5-21/h10H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDMBPLWQDAWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a complex molecular entity that exhibits potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies and findings.

Chemical Structure

The compound can be described with the following structural components:

  • Pyrazole ring : Contributes to the compound's biological activity.
  • Triazole moiety : Known for its pharmacological properties.
  • Morpholino group : Enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the pyrazole derivative : Utilizing 3-methoxy-1-methyl-1H-pyrazole as a starting material.
  • Triazole formation : Employing appropriate reagents to introduce the triazole unit.
  • Thioether linkage : Connecting the triazole to a morpholino group via a thioether bond.

Anticancer Properties

Recent studies indicate that compounds similar to this molecule exhibit significant anticancer activity. For instance, derivatives of 1,2,4-triazoles have demonstrated cytotoxic effects against various cancer cell lines, including:

  • Colon carcinoma (HCT-116) : IC50 values around 6.2 μM were reported for related compounds .
  • Breast cancer (MCF-7) : Significant cytotoxicity was observed with IC50 values ranging from 27.3 μM to 43.4 μM for related triazole derivatives .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Bacterial Inhibition : Studies on thioether-linked triazoles revealed good antibacterial activity against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .

The proposed mechanisms for the biological activities include:

  • Inhibition of DNA synthesis : Compounds with similar structures often disrupt DNA replication in cancer cells.
  • Modulation of enzyme activity : Certain triazole derivatives inhibit key enzymes involved in cell proliferation and survival.

Research Findings and Case Studies

StudyFindingsCell Line TestedIC50 Values
Anticancer activity of triazole derivativesHCT-1166.2 µM
Anticancer activity against breast cancerMCF-727.3 - 43.4 µM
Antibacterial efficacy against pathogensVarious bacteriaEffective compared to chloramphenicol

Comparison with Similar Compounds

a) 2-((5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

  • Key Differences : Ethoxy and ethyl substituents replace the methoxy and methyl groups on the pyrazole.
  • Impact : Increased lipophilicity due to ethyl/ethoxy groups may reduce aqueous solubility but improve membrane permeability compared to the target compound .

b) 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Key Differences: A phenylsulfonyl group and difluorophenyl substituents replace the pyrazole and morpholino moieties.
  • However, the absence of a morpholine ring may limit solubility .

Pharmacological Activity Comparison

a) 1-(5-(4-Methoxyphenyl)-3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone (CAS 852366-94-0)

  • Structure: Features a quinazolinone-thio group and dihydro-pyrazole.
  • Activity: Quinazolinones are known for anticancer activity (e.g., EGFR inhibition). The thioether linkage may enhance radical scavenging, as seen in similar triazole-thiol derivatives .
  • Comparison: The target compound’s morpholino group may shift activity toward kinase inhibition or CNS targets due to improved blood-brain barrier penetration .

b) 5-Amino-1-[2-(1,3-Benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile

  • Structure: Benzothiazole-thio substituent with a cyano group.
  • Activity: Benzothiazoles exhibit antimicrobial and antitumor activity. The cyano group may enhance electrophilicity, enabling covalent binding to targets .
  • Comparison: The target compound’s methoxyethyl and morpholino groups likely reduce reactivity but improve pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Ethyl-Ethoxy Analog Quinazolinone Analog
Molecular Weight ~452.5 g/mol ~480.6 g/mol 460.6 g/mol
Key Substituents Methoxy, morpholine Ethoxy, ethyl Quinazolinone, thiophene
Predicted LogP ~2.1 ~2.8 ~3.5
Solubility (Water) Moderate Low Low
Metabolic Stability High (morpholine) Moderate Low (quinazolinone oxidation)

Q & A

Basic: What synthetic methodologies are commonly employed to prepare triazole-pyrazole hybrid compounds like this molecule?

Answer:
Triazole-pyrazole hybrids are typically synthesized via cyclization reactions or coupling of pre-functionalized fragments. For example:

  • Cyclocondensation : Reacting hydrazine derivatives with carbonyl-containing intermediates under reflux in ethanol or acetic acid (see similar protocols in ).
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can link triazole and pyrazole moieties, as demonstrated for analogous compounds in .
  • Thioether Formation : The thioether linkage in this compound likely arises from nucleophilic substitution between a thiol-containing triazole and a halogenated morpholinoethanone precursor (analogous to methods in ).
    Key Considerations : Optimize reaction time and solvent polarity to minimize byproducts (e.g., DMF/EtOH mixtures for recrystallization, as in ). Use TLC or HPLC to monitor reaction progress .

Basic: How can the crystal structure of this compound be resolved, and what software tools are recommended?

Answer:
Crystallographic analysis involves:

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation or lab-based diffractometers.

Refinement : Employ SHELXL ( ) for small-molecule refinement. Key steps include:

  • Initial structure solution via dual-space methods (e.g., SHELXD).
  • Hydrogen atom placement using riding models.
  • Validation with tools like PLATON to check for missed symmetry or disorder.

Deposition : Format data using CIF guidelines and deposit in repositories like the Cambridge Structural Database.
Note : For twinned crystals, use the TWIN/BASF commands in SHELXL to refine overlapping domains .

Advanced: How can computational methods reconcile discrepancies between experimental NMR data and predicted chemical shifts?

Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

DFT Calculations : Optimize the molecular geometry (e.g., using Gaussian or ORCA) and calculate NMR chemical shifts with the gauge-including atomic orbital (GIAO) method.

Solvent Modeling : Explicitly include solvent molecules (e.g., DMSO or CDCl₃) in the simulation via the polarizable continuum model (PCM).

Dynamics Simulations : Run molecular dynamics (MD) to sample low-energy conformers and average shifts (e.g., using AMBER or GROMACS).
Case Study : For similar triazole derivatives ( ), MD simulations revealed rotational barriers in morpholino groups that explain split NMR peaks .

Advanced: What experimental design principles apply to pharmacological testing of this compound’s bioactivity?

Answer:
Adopt a split-plot design () to efficiently test multiple variables:

Primary Variables (Whole Plots) : Dose concentration, exposure time.

Secondary Variables (Subplots) : Cell lines (e.g., HEK293 vs. HeLa), assay types (e.g., MTT vs. apoptosis markers).

Controls : Include vehicle-only and positive controls (e.g., doxorubicin for cytotoxicity).

Replicates : Use ≥4 biological replicates to account for batch effects.
Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare means. For non-normal data, use Kruskal-Wallis with Dunn’s correction .

Advanced: How can environmental fate studies assess the ecological risks of this compound?

Answer:
Follow the INCHEMBIOL framework () to evaluate:

Persistence : Measure hydrolysis half-life (e.g., pH 7 buffer at 25°C) and photodegradation under UV light.

Bioaccumulation : Calculate logP (experimental or via EPI Suite) and assess membrane permeability using Caco-2 cell models.

Toxicity : Use tiered testing:

  • Acute : Daphnia magna immobilization (OECD 202).
  • Chronic : Algal growth inhibition (OECD 201).

Data Integration : Model compartmental distribution (air, water, soil) with EQC or USEtox .

Advanced: What strategies resolve contradictions in XRD and spectroscopic data for structural confirmation?

Answer:
Contradictions may arise from polymorphism or dynamic disorder. Solutions include:

Temperature-Dependent XRD : Collect data at 100 K to reduce thermal motion artifacts.

Solid-State NMR : Compare experimental 13C^{13}\text{C} CP/MAS spectra with DFT-predicted shifts (e.g., using CASTEP).

Complementary Techniques : Pair XRD with IR/Raman spectroscopy to validate functional groups (e.g., morpholine C-O-C stretches near 1100 cm⁻¹).
Example : For a related pyrazole-triazole hybrid ( ), hydrogen bonding networks observed in XRD explained discrepancies in solution-phase NMR .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound’s physicochemical properties?

Answer:

Core Modifications :

  • Replace the 2-methoxyethyl group with cyclopropane ( ) to enhance metabolic stability.
  • Substitute morpholine with piperidine () to alter logD and solubility.

Functional Group Analysis :

  • Use Hammett σ constants to predict electron-withdrawing/donating effects of substituents on reactivity.

QSAR Modeling : Train a model with descriptors like molar refractivity, polar surface area, and H-bond donors/acceptors (e.g., using MOE or Schrödinger). Validate with leave-one-out cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.